A Comprehensive Technical Guide to Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS: 872355-63-0) for Medicinal Chemistry Applications
A Comprehensive Technical Guide to Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS: 872355-63-0) for Medicinal Chemistry Applications
Introduction
Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate, also known as 4-Azaindole-5-carboxylic acid methyl ester, is a heterocyclic organic compound featuring a fused pyrrolopyridine bicyclic system.[1] Its Chemical Abstracts Service (CAS) number is 872355-63-0 .[1][2][3] This scaffold is of significant interest to the pharmaceutical and drug discovery sectors due to its role as a versatile building block for the synthesis of complex bioactive molecules.[1] The unique arrangement of nitrogen atoms and the functionalizable carboxylate group provide a framework for developing novel therapeutic agents, with reported applications in oncology and the treatment of inflammatory diseases.[1][4][5] This guide offers an in-depth exploration of its properties, synthesis, and critical applications for researchers in medicinal chemistry.
Physicochemical and Structural Properties
The fundamental properties of this compound are crucial for its application in synthesis and drug design. It is typically supplied as a solid.[2] While some physical properties like melting and boiling points are not consistently reported, its structural and chemical characteristics are well-defined.
| Property | Value | Source(s) |
| CAS Number | 872355-63-0 | [1][2][3] |
| Molecular Formula | C₉H₈N₂O₂ | [1][2][3] |
| Molecular Weight | 176.17 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Density | ~1.324 g/cm³ | [1] |
| InChI Key | MBGFQGFFXXEMIA-UHFFFAOYSA-N | [2] |
| SMILES String | COC(=O)c1ccc2[nH]ccc2n1 | [2] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [1] |
Synthesis and Chemical Reactivity
The synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate can be achieved through various multi-step synthetic routes, often involving the construction of the fused bicyclic ring system from substituted pyridine precursors.
Illustrative Synthetic Workflow
One common strategy involves the cyclization of appropriately functionalized pyridine derivatives. The following protocol is a representative example of how such a synthesis might be approached, based on established chemical principles for this class of compounds.
Starting Material: 2-Pyridinecarboxylic acid, 5-(acetylamino)-6-[2-(trimethylsilyl)ethynyl]-, methyl ester[6]
Core Principle: This approach utilizes an intramolecular reaction to form the pyrrole ring fused to the pyridine core. The ethynyl group is a key component that facilitates the cyclization process.
Experimental Protocol:
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Preparation of the Precursor: The synthesis begins with a suitably substituted pyridine precursor. For this example, we start with a pre-functionalized pyridine containing an acetylamino group and a trimethylsilylethynyl group, which are strategically placed to direct the formation of the pyrrole ring.
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Deprotection and Cyclization: The trimethylsilyl (TMS) protecting group on the alkyne is typically removed under basic or fluoride-mediated conditions. The subsequent intramolecular cyclization of the resulting terminal alkyne onto the adjacent nitrogen (after potential activation or tautomerization of the acetylamino group) forms the desired pyrrole ring. This step is often promoted by a transition metal catalyst or thermal conditions.
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Esterification (if necessary): If the carboxylic acid is present instead of the methyl ester, a standard esterification reaction using methanol in the presence of an acid catalyst (e.g., H₂SO₄) would be performed to yield the final product.[7]
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Purification: The crude product is purified using standard laboratory techniques, such as column chromatography on silica gel, to isolate the pure Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate.
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Characterization: The final compound's identity and purity are confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][8]
Caption: Generalized synthetic workflow for the formation of the pyrrolopyridine core.
Applications in Drug Discovery and Medicinal Chemistry
The true value of Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate lies in its utility as a scaffold in medicinal chemistry. The pyrrolopyridine core is a "privileged" structure, meaning it can bind to multiple biological targets, and derivatives have shown a wide range of biological activities.[9][10]
Scaffold for Kinase Inhibitors
The pyrrolopyridine nucleus is a key component in the design of various kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
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Janus Kinase (JAK) Inhibitors: Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively developed as selective inhibitors of Janus kinases (JAKs), particularly JAK1 and JAK3.[5][11] These enzymes are critical components of signaling pathways that regulate immune responses. By modifying the core structure, researchers have developed potent and selective immunomodulators for autoimmune diseases.[5][11]
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Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The 1H-pyrrolo[2,3-b]pyridine framework has also been used to develop potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR), a target in various cancers where the FGFR signaling pathway is abnormally activated.[12]
Inhibitors of Metabolic Enzymes
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Acetyl-CoA Carboxylase (ACC) Inhibitors: Structure-activity relationship (SAR) studies have identified 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as potent inhibitors of Acetyl-CoA Carboxylase (ACC).[4] ACC is a key enzyme in fatty acid synthesis, making it an attractive target for therapies against cancer and metabolic diseases. The core scaffold provides a rigid framework for orienting functional groups that interact with the enzyme's active site.[4]
Caption: Role of the core scaffold in developing targeted therapeutic agents.
Conclusion
Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate is more than a simple chemical reagent; it is a foundational element for innovation in medicinal chemistry. Its robust structure and versatile functional handles allow for the systematic development of potent and selective inhibitors for critical biological targets. As research into kinase and metabolic pathways continues, the demand for such well-characterized and adaptable scaffolds will undoubtedly grow, solidifying the importance of this compound in the pipeline of modern drug discovery.
References
-
Cas 872355-63-0, METHYL 1H-PYRROLO[3,2-B]PYRIDINE-5-CARBOXYLATE | lookchem. (n.d.). Retrieved January 11, 2026, from [Link]
-
methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | 1956370-67-4. (n.d.). Sunway Pharm Ltd. Retrieved January 11, 2026, from [Link]
-
Kim, H. S., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(12), 1535-1540. Retrieved January 11, 2026, from [Link]
-
Lee, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1457-1475. Retrieved January 11, 2026, from [Link]
-
1H-pyrrolo[3,2-b]pyridine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Matulevičiūtė, G., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(19), 6529. Retrieved January 11, 2026, from [Link]
-
Nakajima, Y., et al. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry, 23(15), 4871-4883. Retrieved January 11, 2026, from [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Retrieved January 11, 2026, from [Link]
-
Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(1), 1-11. Retrieved January 11, 2026, from [Link]
-
Popa, A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10839. Retrieved January 11, 2026, from [Link]
-
El-Sayed, N. N. E., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2 Mpro inhibitors. RSC Advances, 12(43), 27885-27899. Retrieved January 11, 2026, from [Link]
Sources
- 1. Cas 872355-63-0,METHYL 1H-PYRROLO[3,2-B]PYRIDINE-5-CARBOXYLATE | lookchem [lookchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-5-CARBOXYLATE CAS#: 872355-63-0 [m.chemicalbook.com]
- 4. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 7. Buy methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | 849067-96-5 [smolecule.com]
- 8. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE(394223-19-9) 1H NMR spectrum [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
